3-((5-Aminopyridin-2-yl)oxy)propan-1-ol
Beschreibung
3-((5-Aminopyridin-2-yl)oxy)propan-1-ol is an organic compound with the molecular formula C8H12N2O2 This compound features a pyridine ring substituted with an amino group at the 5-position and an oxypropanol group at the 2-position
Eigenschaften
Molekularformel |
C8H12N2O2 |
|---|---|
Molekulargewicht |
168.19 g/mol |
IUPAC-Name |
3-(5-aminopyridin-2-yl)oxypropan-1-ol |
InChI |
InChI=1S/C8H12N2O2/c9-7-2-3-8(10-6-7)12-5-1-4-11/h2-3,6,11H,1,4-5,9H2 |
InChI-Schlüssel |
GWLSCWZNMNWIND-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=NC=C1N)OCCCO |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-((5-Aminopyridin-2-yl)oxy)propan-1-ol typically involves the reaction of 5-amino-2-hydroxypyridine with 3-chloropropanol under basic conditions. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of the pyridine attacks the carbon atom of the chloropropanol, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
3-((5-Aminopyridin-2-yl)oxy)propan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The amino group can be reduced to form an amine.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as alkoxides or thiolates can be used under basic conditions to substitute the hydroxyl group.
Major Products
Oxidation: Formation of a carbonyl compound such as an aldehyde or ketone.
Reduction: Formation of an amine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
3-((5-Aminopyridin-2-yl)oxy)propan-1-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifibrotic properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Used in the synthesis of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 3-((5-Aminopyridin-2-yl)oxy)propan-1-ol is not well-characterized. its biological effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to modulation of biochemical pathways. Further research is needed to elucidate the exact mechanisms involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-(2-Aminopyridin-3-yl)propan-1-ol
- 3-(2-Hydroxypyridin-5-yl)propan-1-ol
Uniqueness
3-((5-Aminopyridin-2-yl)oxy)propan-1-ol is unique due to the presence of both an amino group and an oxypropanol group on the pyridine ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Biologische Aktivität
3-((5-Aminopyridin-2-yl)oxy)propan-1-ol, a compound characterized by a pyridine ring with an amino group and an oxypropanol moiety, has garnered attention for its potential biological activities. This article delves into its synthesis, biological interactions, and therapeutic implications based on diverse research findings.
Chemical Structure and Synthesis
The chemical formula of 3-((5-Aminopyridin-2-yl)oxy)propan-1-ol is . Its synthesis typically involves the reaction of 5-aminopyridine with epichlorohydrin under basic conditions, leading to the formation of the desired product through an intermediate epoxide. The reaction can be summarized as follows:
- Starting Materials : 5-Aminopyridine and epichlorohydrin.
- Reaction Conditions : Basic medium (e.g., sodium hydroxide), often in solvents like ethanol or water.
- Product Formation : The amino group attacks the epoxide, yielding 3-((5-Aminopyridin-2-yl)oxy)propan-1-ol.
Biological Activity
The biological activity of 3-((5-Aminopyridin-2-yl)oxy)propan-1-ol is primarily attributed to its ability to interact with various molecular targets, which can lead to significant therapeutic effects.
- Enzyme Modulation : The amino group in the compound facilitates hydrogen bonding with biological molecules, enhancing its affinity for specific enzymes and receptors. This property is crucial for developing compounds that can modulate enzyme activity or receptor signaling pathways .
- Anticancer Properties : Preliminary studies suggest that derivatives of similar structures exhibit anticancer activity against various cancer cell lines. For instance, compounds with similar functional groups have shown cytotoxic effects on A549 lung adenocarcinoma cells . The structure-dependent activity indicates that modifications in the molecular structure can significantly influence biological outcomes.
- Antimicrobial Activity : Research indicates that compounds related to 3-((5-Aminopyridin-2-yl)oxy)propan-1-ol demonstrate antimicrobial properties against multidrug-resistant strains of bacteria such as Staphylococcus aureus . The ability to inhibit bacterial growth positions this compound as a potential candidate for developing new antimicrobial agents.
Table 1: Summary of Biological Activities
Case Study: Anticancer Activity
In a study assessing the anticancer properties of structurally similar compounds, it was found that certain derivatives exhibited significant cytotoxic effects on A549 cells when treated at a concentration of 100 µM for 24 hours. The viability of treated cells was measured using the MTT assay, revealing that some compounds reduced cell viability significantly compared to controls .
Case Study: Antimicrobial Efficacy
Another investigation focused on the antimicrobial efficacy of related compounds against various pathogens, including multidrug-resistant strains. In vitro testing demonstrated that certain derivatives had potent activity against S. aureus, suggesting that modifications in chemical structure could enhance their therapeutic potential against resistant infections .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
